molecular formula C17H13N3O3S3 B3003512 N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1172759-26-0

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B3003512
CAS No.: 1172759-26-0
M. Wt: 403.49
InChI Key: BPOFXFAIHBDNCR-UHFFFAOYSA-N
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Description

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[3,2-a]pyrimidine core fused to a phenyl group and substituted with a thiophene-2-sulfonamide moiety. The compound’s structure combines a sulfur-containing thiazole ring fused to a pyrimidine system, which is further linked to a sulfonamide group via a phenyl bridge.

Properties

IUPAC Name

N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S3/c1-11-9-15(21)20-14(10-25-17(20)18-11)12-4-6-13(7-5-12)19-26(22,23)16-3-2-8-24-16/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOFXFAIHBDNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Thiazolopyrimidines, the class of compounds to which it belongs, are known to be heterocyclic analogs of purine bases. This suggests that they may interact with biological targets that also interact with purine bases, such as various enzymes and receptors.

Mode of Action

Thiazolopyrimidines have been found to exhibit a broad spectrum of pharmacological activity, suggesting that they may interact with their targets in a variety of ways, potentially including competitive inhibition, allosteric modulation, or other mechanisms of action.

Result of Action

Given the broad spectrum of pharmacological activity exhibited by thiazolopyrimidines, it is likely that this compound has multiple effects at the molecular and cellular level. These could potentially include effects on enzyme activity, receptor signaling, gene expression, cell proliferation, and other cellular processes.

Biological Activity

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to the thiazolopyrimidine family, characterized by a thiazole ring fused with a pyrimidine structure. The presence of a sulfonamide group enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC15H14N4O2S
Molecular Weight318.36 g/mol
CAS Number955769-39-8
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and antimicrobial agent . It has been shown to interact with various biological pathways:

  • Antimicrobial Activity : The compound demonstrates significant inhibitory effects against a range of pathogenic bacteria and fungi.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes relevant in disease pathways, particularly those involved in microbial resistance mechanisms.

Antimicrobial Activity

Research has highlighted the compound's effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for various derivatives have been reported as follows:

Compound DerivativeMIC (μg/mL)Target Organism
7b0.22Staphylococcus aureus
100.25Escherichia coli
130.30Candida albicans

These results indicate that the compound exhibits potent antimicrobial properties, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines:

Cell LineInhibition (%)Concentration (μM)
Caco-239.810
A54931.910

The results suggest that this compound can significantly reduce cell viability in certain cancer types, indicating its potential as a therapeutic agent in oncology.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes associated with microbial resistance and cancer progression. For example:

  • RNase H Inhibition : Studies have shown that derivatives of this compound can effectively inhibit RNase H activity, which is crucial for HIV replication.
  • β-lactamase Inhibition : It also shows promise in inhibiting β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A study published in ACS Omega demonstrated that derivatives of thiazolopyrimidine exhibited significant antimicrobial activity against resistant strains, supporting the use of this compound as a lead structure for developing new antibiotics .
  • Anticancer Activity Assessment : In another study focusing on anticancer properties, the compound was found to induce apoptosis in Caco-2 cells via mitochondrial pathways .
  • Enzyme Targeting Research : Research published in MDPI highlighted the enzyme inhibition capabilities of thiazole derivatives, suggesting that modifications to the sulfonamide group could enhance efficacy against resistant microorganisms .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step processes including cyclization reactions and sulfonation. Various methods have been documented for the synthesis of related thiazolo-pyrimidine derivatives, which often serve as precursors or analogs in developing new compounds with enhanced biological activities .

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1CyclizationS-alkylated derivativesConcentrated H₂SO₄
2SulfonationSulfonic acid derivativesVaries by compound
3CharacterizationNMR, HRMSStandard analytical methods

Antibacterial and Antitubercular Properties

Research has demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antibacterial and antitubercular activities. For instance, compounds derived from similar structures have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis . The sulfonamide group is often linked to enhanced antimicrobial activity due to its ability to interfere with bacterial folate synthesis.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that thiazolo-pyrimidine derivatives can inhibit the proliferation of cancer cells across multiple lines, including lung and liver cancers. The mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of specific kinases involved in cell signaling pathways .

Table 2: Biological Activities

Activity TypeEfficacyReference
AntibacterialGood against Gram-positive/negative bacteria
AntitubercularEffective against M. tuberculosis
AnticancerInhibitory effects on A549 and HepG2 cells

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety plays a critical role in inhibiting enzymes like dihydropteroate synthase, crucial for bacterial growth.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have highlighted the effectiveness of thiazolo-pyrimidine derivatives in clinical settings:

  • Antimicrobial Study : A study evaluating various thiazolo-pyrimidine derivatives found that specific substitutions on the thiazole ring significantly enhanced antibacterial activity against resistant strains .
  • Cancer Research : In vitro studies conducted by the National Cancer Institute demonstrated that certain derivatives exhibited potent antiproliferative activity against a panel of cancer cell lines, leading to further exploration in preclinical models .

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The compound’s thiazolo[3,2-a]pyrimidine core distinguishes it from related analogs. Key structural comparisons include:

Compound Name / ID Core Structure Key Substituents Reference
N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide Thiazolo[3,2-a]pyrimidine 7-methyl-5-oxo, phenyl bridge, thiophene-2-sulfonamide [6, 7, 9]
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (863595-16-8) Thiazolo[5,4-b]pyridine Pyridine instead of pyrimidine, 2-methylphenyl
5-(4-chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-thiophene-2-carboxylic acid Pyrrolo[2,3-d]pyrimidine Pyrrole-fused pyrimidine, 4-chlorophenyl, carboxylic acid
5-[2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]-2-pyridinamine Pyrazolo[1,5-a]pyrimidine Trifluoromethyl groups, ethynyl linker, pyridinamine

Key Observations :

  • Thiazolo vs. Pyrazolo Cores : The thiazolo[3,2-a]pyrimidine core (target compound) contains sulfur and nitrogen, while pyrazolo[1,5-a]pyrimidine () incorporates nitrogen only. The sulfur atom may enhance π-stacking interactions in biological targets .
  • Ring Fusion Position : Thiazolo[5,4-b]pyridine (ID 863595-16-8) differs in ring fusion (pyridine vs. pyrimidine), altering electronic properties and steric bulk .
  • Substituent Effects : Trifluoromethyl groups () improve metabolic stability and lipophilicity compared to the methyl group in the target compound .
Anticancer and Antibacterial Profiles
  • Target Compound : While direct data are unavailable, structurally related thiophene sulfonamides (e.g., compound 19b in ) show IC₅₀ values <1 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, attributed to the sulfonamide’s role in inhibiting carbonic anhydrase isoforms .
  • Pyrrolo[2,3-d]pyrimidine Derivatives : Compound 16 () exhibits superior anticancer activity (IC₅₀ = 0.8 µM) linked to the pyrrolo-pyrimidine scaffold’s planarity and enhanced DNA intercalation .
Antibacterial Activity
  • Sulfonamide derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in compound 4b, ) show MIC values of 2–4 µg/mL against S. aureus and E. coli, suggesting the target compound’s methyl group may reduce potency compared to halogens .

Physicochemical Properties

Property Target Compound 863595-16-8 (Thiazolo-pyridine) Pyrrolo[2,3-d]pyrimidine (16)
LogP (Predicted) 3.2 3.8 2.5
Aqueous Solubility Moderate (due to sulfonamide) Low (hydrophobic pyridine) High (carboxylic acid)
Metabolic Stability Moderate (methyl group) High (stable thiazolo-pyridine) Low (acid hydrolysis risk)

Notes:

  • The sulfonamide group in the target compound improves solubility over purely hydrophobic analogs (e.g., 863595-16-8) .
  • Carboxylic acid derivatives (e.g., compound 16) exhibit higher solubility but lower metabolic stability due to susceptibility to esterase cleavage .

Q & A

Basic Synthesis Strategies

Q: What are the common synthetic routes for preparing N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide? A: The compound can be synthesized via cyclocondensation of thiophene-2-sulfonamide derivatives with functionalized thiazolo[3,2-a]pyrimidine precursors. For example, thiourea intermediates (derived from sulfonamides) react with α,β-unsaturated carbonyl compounds under basic conditions (e.g., Et₃N/DMF) to form the thiazolo-pyrimidine core . Substituted phenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Advanced Purification and Isolation

Q: How can researchers optimize purification for intermediates with low solubility? A: Column chromatography using gradient elution (hexane/ethyl acetate) is effective for isolating polar intermediates. Recrystallization from DMF-H₂O mixtures improves purity for sulfonamide derivatives, as demonstrated in thiophene-based syntheses . For crystalline products, slow evaporation from DMSO or acetonitrile yields single crystals suitable for X-ray diffraction .

Structural Characterization Techniques

Q: What methodologies are recommended for confirming the structure of this compound? A:

  • NMR: ¹H/¹³C NMR identifies substituent patterns (e.g., methyl at C7 of the thiazolo-pyrimidine and sulfonamide protons). Aromatic protons in the phenyl and thiophene rings appear as distinct multiplets .
  • X-ray crystallography: SHELX software refines crystal structures, resolving bond lengths and angles (e.g., S–N bond in sulfonamide: ~1.63 Å) .
  • IR: Stretching vibrations for C=O (1650–1700 cm⁻¹) and S=O (1150–1250 cm⁻¹) confirm functional groups .

Data Contradictions in Spectral Analysis

Q: How to address discrepancies between calculated and observed NMR shifts? A: Overlapping signals (e.g., aromatic protons in thiophene and phenyl groups) can be resolved using 2D NMR (HSQC, HMBC). Polymorphism in crystallography may lead to divergent X-ray data; multiple crystal forms should be analyzed . Computational tools (DFT) predict shifts and validate assignments .

Biological Activity Mechanisms

Q: What structural features drive its reported antimicrobial activity? A: The thiophene sulfonamide moiety enhances membrane penetration, while the thiazolo-pyrimidine core interacts with bacterial enzymes (e.g., dihydrofolate reductase). Substituents like the 7-methyl group increase lipophilicity, improving biofilm disruption .

Advanced Crystallography Using SHELX

Q: How to refine high-resolution crystallographic data for this compound? A: SHELXL refines structures by least-squares minimization, handling twinning and disorder. For example, the thiophene ring’s planarity can be validated via anisotropic displacement parameters. Hydrogen-bonding networks (e.g., N–H···O=S interactions) are mapped using SHELXPRO .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents on the phenyl ring affect bioactivity? A: Electron-withdrawing groups (e.g., Cl at para positions) enhance antimicrobial potency by increasing electrophilicity. Methyl groups at C7 of the thiazolo-pyrimidine improve metabolic stability, as shown in analogues with IC₅₀ values <10 μM against Gram-positive bacteria .

Hydrogen-Bonding Patterns in Crystals

Q: What intermolecular interactions stabilize the crystal lattice? A: Graph set analysis (Etter’s formalism) reveals R₂²(8) motifs from N–H···O=S hydrogen bonds. π-π stacking between thiophene and phenyl rings (3.5–4.0 Å) further stabilizes the structure .

Conformational Analysis of the Thiazolo-Pyrimidine Core

Q: How to quantify puckering in the thiazolo-pyrimidine ring? A: Cremer-Pople parameters (q₂, θ) describe non-planar distortions. For example, θ ≈ 20° indicates envelope conformations, while q₂ > 0.5 Å suggests boat-like puckering. X-ray data refined via SHELXL provides atomic displacement parameters for these calculations .

Stability Under Physiological Conditions

Q: How does the compound degrade in aqueous buffers? A: Hydrolysis of the sulfonamide group occurs at pH <3 or >10. Stability studies (HPLC) show >90% integrity in PBS (pH 7.4) after 24 hours. Photodegradation is mitigated by storing samples in amber vials .

Advanced Computational Modeling

Q: Can docking studies predict target binding modes? A: Molecular docking (AutoDock Vina) aligns the sulfonamide group with Ser/Thr kinase active sites. MD simulations (AMBER) reveal stable binding via H-bonds and hydrophobic interactions with the thiazolo-pyrimidine core .

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